![molecular formula C10H12O B2538710 [4-(Prop-2-en-1-yl)phényl]méthanol CAS No. 4489-11-6](/img/structure/B2538710.png)

[4-(Prop-2-en-1-yl)phényl]méthanol

Vue d'ensemble

Description

4-Allylbenzyl alcohol is a compound that falls within the category of allylic alcohols, which are known for their versatility as chiral building blocks in organic synthesis. These compounds are valuable in the field of synthetic organic chemistry due to their ability to undergo a variety of chemical reactions, leading to the formation of complex molecules that can serve as intermediates for natural products and potential therapeutic agents .

Synthesis Analysis

The synthesis of 4-allylbenzyl alcohol can be approached through several methods. One such method involves the reduction of benzoic esters or the use of Grignard reactions with appropriately substituted bromobenzenes and formaldehyde. Alternatively, reactions of alkenyl halides with Grignard derivatives of bromobenzyl alcohols, where the hydroxyl group is protected, can also be employed . Additionally, the use of chiral allylboron reagents has been shown to react with aldehydes to produce homoallylic alcohols with high enantioselectivity, which could be applied to the synthesis of 4-allylbenzyl alcohol derivatives .

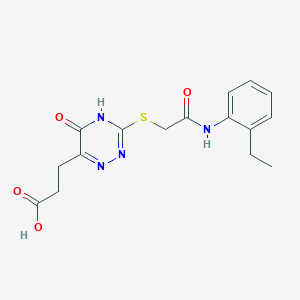

Molecular Structure Analysis

The molecular structure of 4-allylbenzyl alcohol includes an allyl group attached to the benzyl position of the benzene ring. This structural feature is significant as it imparts the molecule with certain reactivity patterns, particularly in the context of asymmetric synthesis and enantioselective reactions. The presence of the allyl group allows for the molecule to participate in a variety of chemical transformations that can enhance the complexity and chirality of the resulting compounds .

Chemical Reactions Analysis

4-Allylbenzyl alcohol can undergo several chemical reactions characteristic of allylic alcohols. These include isomerization into carbonyl compounds catalyzed by transition metal complexes, which can be further combined with C-C bond-forming reactions when electrophiles are present. The isomerization process can also be coupled with the formation of C-heteroatom bonds, such as C-F bonds, when using electrophilic fluorinating reagents. This reactivity allows allylic alcohols to act as synthetic equivalents to enolates, offering a pathway to diverse synthetic applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-allylbenzyl alcohol are not detailed in the provided papers, allylic alcohols, in general, are known for their reactivity due to the presence of the allylic position, which is adjacent to a double bond. This position is more reactive due to the resonance stabilization of potential intermediates. The chemical properties of these alcohols allow them to be used in various organic reactions, such as oxidation, reduction, and nucleophilic addition, which are essential for constructing complex molecular architectures .

Applications De Recherche Scientifique

Synthèse des alcools

L'alcool 4-allylbenzylique, comme les autres alcools, peut être synthétisé par diverses méthodes telles que l'hydratation des alcènes, la réduction des composés carbonylés et les procédés catalytiques . Ces méthodes de synthèse sont essentielles en chimie des alcools et ont fait l'objet d'avancées significatives .

Étude des propriétés physiques

L'étude des propriétés physiques des alcools comme l'alcool 4-allylbenzylique, y compris les points d'ébullition, la solubilité et l'acidité, est importante pour comprendre leur comportement dans les réactions chimiques et concevoir des stratégies de synthèse .

Réactivité chimique

Les alcools, y compris l'alcool 4-allylbenzylique, présentent une réactivité chimique diversifiée. Les transformations courantes comprennent la déshydratation, l'oxydation et des réactions plus spécialisées telles que l'estérification et la formation d'éthers . Ces réactions sont cruciales pour comprendre les mécanismes et l'utilité synthétique des alcools .

Produits pharmaceutiques

Les alcools, y compris l'alcool 4-allylbenzylique, ont des applications dans l'industrie pharmaceutique. En exploitant la réactivité des alcools envers l'oxydation, les chercheurs peuvent accéder à une large gamme d'intermédiaires de synthèse précieux et de molécules cibles pour des applications dans les produits pharmaceutiques .

Science des matériaux

Les alcools sont utilisés en science des matériaux en raison de leurs propriétés chimiques uniques et de leur réactivité polyvalente. Ils servent de blocs de construction indispensables pour la synthèse d'une myriade de molécules et de matériaux complexes .

Procédés industriels

Dans les procédés industriels, les alcools comme l'alcool 4-allylbenzylique sont utilisés comme solvants pour les encres, les peintures et les laques . Ils sont également utilisés dans la production d'alcool benzylique, qui est une matière première importante pour la synthèse de produits pharmaceutiques .

Applications biotechnologiques

Les alcool déshydrogénases (ADH) catalysent l'interconversion entre les alcools et les aldéhydes ou les cétones. Les ADH ont été largement étudiées et appliquées dans la synthèse asymétrique d'alcools chiraux, y compris l'alcool 4-allylbenzylique .

Biosynthèse asymétrique

La biosynthèse asymétrique d'alcools chiraux utilisant des ADH a suscité un intérêt accru ces dernières années. Avec le développement d'approches de criblage, telles que la technologie du métagénome et l'exploration du génome, de nouvelles ADH devraient être identifiées et utilisées comme biocatalyseurs prometteurs .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Allylbenzyl alcohol, similar to other alcohols, primarily targets the central nervous system . It exhibits beneficial effects in cerebral ischemic injury . The primary targets of this compound include the transcription factor nuclear factor E2-related factor 2 (Nrf2), peroxiredoxin 6 (Prdx6), and protein disulfide isomerase (PDI) . These proteins play a crucial role in the body’s antioxidant response, helping to protect cells from oxidative stress .

Mode of Action

The compound interacts with its targets by upregulating their expression . This upregulation is mediated via the phosphatidylinositol 3-kinase (PI3K)/Akt pathway . The PI3K/Akt pathway is a critical cell signaling pathway involved in cell cycle regulation, and its activation can lead to the upregulation of various proteins, including Nrf2, Prdx6, and PDI .

Biochemical Pathways

The upregulation of Nrf2, Prdx6, and PDI affects the body’s antioxidant response pathways . Nrf2 is a key regulator of antioxidant response elements (AREs) in cells. When upregulated, it can enhance the expression of various antioxidant enzymes . Prdx6 is an antioxidant enzyme that can reduce hydrogen peroxide and protect cells from oxidative damage . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds, which can affect protein folding and stability .

Pharmacokinetics

Alcohols are rapidly absorbed from the gastrointestinal tract and distributed throughout the body . They are primarily metabolized in the liver through alcohol dehydrogenase and cytochrome P450 enzymes, which convert the alcohol to acetaldehyde, a toxic intermediate . Acetaldehyde is then further metabolized to less harmful substances like acetic acid . The rate of alcohol metabolism can be influenced by various factors, including the individual’s genetic makeup and liver health .

Result of Action

The upregulation of Nrf2, Prdx6, and PDI by 4-Allylbenzyl alcohol leads to enhanced antioxidant defenses in cells . This can result in reduced neuronal injury and lower levels of oxidative stress markers like 8-hydroxydeoxyguanosine (8-OHdG) . In addition, 4-Allylbenzyl alcohol has been shown to reduce cerebral infarct size and improve behavioral parameters after cerebral ischemia .

Action Environment

The action, efficacy, and stability of 4-Allylbenzyl alcohol can be influenced by various environmental factors. For instance, the presence of other substances, such as other drugs or food, can affect the absorption and metabolism of the compound . Additionally, factors like the individual’s genetic makeup can influence how effectively the compound is metabolized and how it interacts with its targets

Analyse Biochimique

Biochemical Properties

4-Allylbenzyl alcohol can participate in biochemical reactions, particularly those involving enzymes such as alcohol dehydrogenases (ADHs). ADHs play a critical role in the metabolism of a number of drugs and metabolites that contain alcohol functional groups . Therefore, 4-Allylbenzyl alcohol could potentially interact with these enzymes, influencing their activity and the overall biochemical reaction .

Cellular Effects

The effects of 4-Allylbenzyl alcohol on cells and cellular processes are complex. It’s plausible that 4-Allylbenzyl alcohol could have similar effects on cellular function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Allylbenzyl alcohol is likely to involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, alcohol has been shown to affect various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .

Temporal Effects in Laboratory Settings

The effects of 4-Allylbenzyl alcohol over time in laboratory settings would depend on factors such as the stability of the compound, its rate of degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Allylbenzyl alcohol in animal models would likely vary with different dosages . Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

4-Allylbenzyl alcohol would be involved in metabolic pathways related to alcohol metabolism . This would include interactions with enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 4-Allylbenzyl alcohol within cells and tissues would depend on various factors . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of 4-Allylbenzyl alcohol would depend on factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propriétés

IUPAC Name |

(4-prop-2-enylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7,11H,1,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVXBMORXRQPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4489-11-6 | |

| Record name | [4-(prop-2-en-1-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B2538629.png)

![[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate](/img/structure/B2538632.png)

![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)

![(1R,5S)-N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2538634.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2538635.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538637.png)

![N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538638.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)

![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2538650.png)